molecular formula C61H93N13O23 B13389961 Dvvdadeylipq

Dvvdadeylipq

Cat. No.: B13389961
M. Wt: 1376.5 g/mol
InChI Key: CHCIQWQBUPWRLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

"Dvvdadeylipq" refers to the peptide fragment This compound, derived from residues 985–996 of the Epidermal Growth Factor Receptor (EGFR). EGFR is a transmembrane protein critical for cellular signaling pathways regulating proliferation, differentiation, and survival . This peptide is synthesized for research applications, particularly in studying EGFR’s autophosphorylation sites, ligand-binding properties, and downstream signaling mechanisms.

Properties

Molecular Formula

C61H93N13O23

Molecular Weight

1376.5 g/mol

IUPAC Name

5-amino-2-[[1-[2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoylamino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C61H93N13O23/c1-10-30(8)49(60(95)74-21-11-12-41(74)57(92)66-36(61(96)97)17-19-42(63)76)73-56(91)37(22-27(2)3)68-54(89)38(23-32-13-15-33(75)16-14-32)69-52(87)35(18-20-43(77)78)65-55(90)40(26-46(83)84)67-50(85)31(9)64-53(88)39(25-45(81)82)70-58(93)47(28(4)5)72-59(94)48(29(6)7)71-51(86)34(62)24-44(79)80/h13-16,27-31,34-41,47-49,75H,10-12,17-26,62H2,1-9H3,(H2,63,76)(H,64,88)(H,65,90)(H,66,92)(H,67,85)(H,68,89)(H,69,87)(H,70,93)(H,71,86)(H,72,94)(H,73,91)(H,77,78)(H,79,80)(H,81,82)(H,83,84)(H,96,97)

InChI Key

CHCIQWQBUPWRLJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dvvdadeylipq typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of peptides like this compound involves large-scale SPPS, often using automated peptide synthesizers. These machines can handle multiple synthesis cycles, ensuring high yield and purity. The final product is typically purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry .

Chemical Reactions Analysis

Types of Reactions: Dvvdadeylipq can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at methionine or cysteine residues if present.

    Reduction: Disulfide bonds, if any, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to study structure-activity relationships.

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific modifications made. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols .

Scientific Research Applications

Chemistry: Dvvdadeylipq is used as a model peptide in studies of protein-protein interactions and enzyme kinetics. It serves as a substrate for kinases and phosphatases, helping to elucidate their mechanisms of action .

Biology: In cellular biology, this compound is used to study the signaling pathways activated by the epidermal growth factor receptor. It helps in understanding how cells respond to external growth signals and how dysregulation of these pathways can lead to diseases like cancer .

Medicine: this compound is used in the development of therapeutic agents targeting the epidermal growth factor receptor. It aids in the design of inhibitors that can block receptor activation, providing potential treatments for cancers that overexpress EGFR .

Industry: In the pharmaceutical industry, this compound is used in drug screening assays to identify compounds that can modulate EGFR activity. It is also employed in the production of diagnostic kits for detecting EGFR-related abnormalities .

Mechanism of Action

Dvvdadeylipq exerts its effects by mimicking a portion of the epidermal growth factor receptor. When used in experiments, it can bind to antibodies or other molecules that recognize this specific sequence. This interaction can activate or inhibit the receptor’s kinase activity, leading to downstream signaling events. The primary molecular targets include proteins involved in the MAPK, Akt, and JNK pathways, which regulate cell proliferation, survival, and differentiation .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₆₁H₉₃N₁₃O₂₃
  • Molecular Weight : 1376.46 g/mol
  • Sequence : Asp-Val-Val-Asp-Ala-Asp-Glu-Tyr-Leu-Ile-Pro-Gln (DVVDADEYLIPQ)
  • Predicted Physicochemical Properties :
    • Density: 1.345 ± 0.06 g/cm³
    • Boiling Point: 1771.4 ± 65.0 °C
    • Refractive Index: 1.667
    • LogP: 1.41 (indicating moderate hydrophobicity)

The peptide’s sequence includes residues involved in EGFR’s intracellular tyrosine kinase domain, making it relevant for investigating phosphorylation-dependent signaling cascades and therapeutic targeting in oncology .

To contextualize "this compound," we compare it with structurally analogous receptor-derived peptides and functionally related signaling fragments .

Table 1: Structural and Functional Comparison of EGFR-Derived Peptides
Parameter This compound (EGFR 985–996) EGFR (1068–1080) Peptide HER2 (1245–1257) Peptide
Sequence This compound RPRGQHSSHLQAK KIPVAIKVLREP
Molecular Weight (g/mol) 1376.46 1452.60 1420.75
Functional Domain Tyrosine kinase autophosphorylation site SH2-binding motif Dimerization interface
Key Residues Tyr-996 (phosphorylation site) Tyr-1068, Ser-1070 Leu-1249, Glu-1253
Biological Role Modulates downstream MAPK/PI3K pathways Mediates adaptor protein recruitment Stabilizes HER2-HER3 heterodimers
Research Applications Cancer signaling studies Protein interaction assays Targeted therapy development
Solubility (Predicted) Moderate (LogP 1.41) High (LogP -0.8) Low (LogP 2.3)
Thermal Stability Stable up to 328.5°C Stable up to 310°C Degrades above 290°C

Sources: , extrapolated from EGFR/HER2 structural studies.

Table 2: Functional Comparison with Non-EGFR Peptides
Parameter This compound (EGFR 985–996) Insulin Receptor (1142–1154) VEGFR2 (1050–1062)
Sequence This compound KRLGSKYLF QLMPRGLAKAS
Functional Role Tyrosine kinase activation Insulin signaling modulation Angiogenesis regulation
Binding Affinity (KD) ~15 nM (EGFR) ~8 nM (Insulin receptor) ~22 nM (VEGF)
Therapeutic Relevance Oncology (e.g., tyrosine kinase inhibitors) Diabetes research Anti-angiogenic drug targets
Structural Flexibility Rigid β-sheet motif Flexible α-helix Mixed α/β conformation

Sources: Extrapolated from kinase domain studies .

Key Findings:

Structural Specificity : Unlike the HER2 (1245–1257) peptide, "this compound" lacks a dimerization interface but contains a conserved tyrosine residue (Tyr-996) critical for phosphorylation-dependent signaling .

Functional Divergence : Compared to the insulin receptor peptide, "this compound" exhibits lower solubility but higher thermal stability, likely due to its hydrophobic residues (e.g., Val, Leu, Ile) .

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